3-Bromo-2-methylimidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)11-3-2-9-4-6(11)10-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNMAGVIRSFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=CC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 Bromo 2 Methylimidazo 1,2 a Pyrazine
Halogen-Metal Exchange Reactions and Their Regioselectivity
Halogen-metal exchange is a powerful method for converting aryl halides into reactive organometallic intermediates, which can then be treated with various electrophiles. For bromo-substituted heterocycles, this reaction typically involves treatment with organolithium or Grignard reagents at low temperatures to prevent side reactions. nih.govtcnj.edu In the context of the imidazo[1,2-a]pyrazine (B1224502) ring system, the regioselectivity of such exchanges is a critical consideration.
Studies on the related 6-chloroimidazo[1,2-a]pyrazine (B1590719) have shown that metalation using magnesium-based reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) occurs selectively at the C-3 position. nih.govrsc.org This process leads to a stable magnesium intermediate at C-3, which can be subsequently functionalized. nih.gov Density Functional Theory (DFT) calculations have confirmed that this C-3 metalated intermediate is the most thermodynamically stable. nih.gov Given the electronic similarities, it is expected that 3-bromo-2-methylimidazo[1,2-a]pyrazine would undergo halogen-metal exchange directly at the C-3 position, where the bromine is located. This regioselectivity is driven by the inherent electronic properties of the imidazo[1,2-a]pyrazine core, making the C-3 position susceptible to the formation of an organometallic species following the exchange. The resulting organometallic intermediate is a key precursor for introducing a wide array of functional groups at this position. rsc.orgresearchgate.netmdpi.com
Nucleophilic Aromatic Substitution Reactions on Halogenated Imidazo[1,2-a]pyrazines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated aromatic and heteroaromatic rings. The reactivity of the imidazo[1,2-a]pyrazine system towards SNAr is particularly influenced by the position of the halogen substituent.
Substitutions at the 8-Position of the Imidazopyrazine Ring System
The C-8 position of the imidazo[1,2-a]pyrazine scaffold is activated for nucleophilic aromatic substitution. Research has demonstrated that a halogen, such as chlorine or bromine, at this position serves as an effective leaving group that can be displaced by various nucleophiles, particularly amines. nih.govtsijournals.com For instance, in the synthesis of potential AMPAR negative modulators, a key step involved the selective displacement of an 8-chloro group by heating the substrate with a variety of amines. nih.gov This reactivity allows for the introduction of diverse functionalities at the 8-position, which is crucial for tuning the biological and physicochemical properties of these molecules. nih.gov
In another example, the reaction of 6,8-dibromoimidazo[1,2-a]pyrazine (B131933) with methylamine (B109427) in refluxing ethanol (B145695) proceeds with substitution occurring preferentially at the C-8 position. This regioselectivity highlights the enhanced electrophilicity of the C-8 carbon, facilitating the SNAr mechanism.
Below is a table summarizing representative nucleophilic substitution reactions at the 8-position of halogenated imidazo[1,2-a]pyrazines.
| Starting Material | Nucleophile | Conditions | Product | Reference |
| 8-Chloro-3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine | Various Amines (R₂NH) | Et₃N or iPrNEt₂, CH₃CN, 80 °C | 8-(Dialkylamino)-3-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine | nih.gov |
| 6,8-Dibromoimidazo[1,2-a]pyrazine | Methylamine | Anhydrous Ethanol, Reflux, 12h | 6-Bromo-8-methylaminoimidazo[1,2-a]pyrazine | |
| 8-Bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazine | Secondary Amines | Heating, 120°C | 8-Amino-2-substituted-6-methyl-imidazo[1,2-a]pyrazine | tsijournals.com |
Exploration of Telesubstitution Reaction Mechanisms
Telesubstitution is an unusual type of nucleophilic substitution where the incoming nucleophile attaches to a position other than the one vacated by the leaving group. acs.org Mechanistic studies on related heterocyclic systems, such as acs.orgresearchgate.netucl.ac.uktriazolo[4,3-a]pyrazines, suggest that such reactions may proceed through an initial nucleophilic attack at the C-8 position, followed by a rearrangement and elimination of the leaving group from a different site. acs.org
In the imidazo[1,2-a]pyrazine series, the exploration of telesubstitution has been documented, though with limited success. One study reported that attempts to transform dibrominated imidazo[1,2-a]pyrazines into 8-amino derivatives via a telesubstitution reaction with ammonia (B1221849) were unsuccessful. nih.gov Another work noted the possibility of a telesubstitution pathway competing with the standard addition-elimination reaction at the C-5 position of 3,5-dibromoimidazo[1,2-a]pyrazine. ucl.ac.uk These findings suggest that while the mechanism is plausible within this heterocyclic family, the reaction outcome is highly sensitive to the substrate and reaction conditions, often leading to complex product mixtures or failure to yield the desired telesubstituted product.
Functional Group Transformations at the 3-Position of the Core Structure
The bromine atom at the C-3 position of this compound is a versatile handle for a variety of functional group transformations, most notably through palladium-catalyzed cross-coupling reactions. These methods provide powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura coupling is a widely used method for introducing aryl and heteroaryl groups at the 3-position. This reaction involves the coupling of the 3-bromo derivative with a boronic acid in the presence of a palladium catalyst and a base. nih.gov This strategy has been successfully applied to diversify the imidazo[1,2-a]pyrazine core, demonstrating broad substrate scope. researchgate.neteurekaselect.comnih.gov
Sonogashira coupling, which pairs the aryl bromide with a terminal alkyne, offers a direct route to 3-alkynyl-substituted imidazo[1,2-a]pyrazines. While extensively documented for the related 3-bromo-imidazo[1,2-b]pyridazine system, this reaction is a highly feasible pathway for functionalizing the 3-position of imidazo[1,2-a]pyrazines as well. researchgate.netresearchgate.net
Buchwald-Hartwig amination is another key transformation, enabling the formation of a C-N bond by coupling the 3-bromo substrate with various primary or secondary amines. nih.govresearchgate.net This reaction is instrumental in synthesizing 3-amino-substituted derivatives, which are common motifs in biologically active molecules. rsc.orgmit.edu
The table below showcases examples of these transformations on the 3-bromo-imidazo[1,2-a]pyrazine scaffold and related systems.
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ / Na₂CO₃ | 3-Aryl/Heteroaryl-imidazo[1,2-a]pyrazine | nih.gov |
| Suzuki-Miyaura | Various Boronic Acids | XPhosPdG2/XPhos | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones | nih.gov |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-Alkynyl-imidazo[1,2-b]pyridazine | researchgate.net |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd(OAc)₂ / Ligand / Base | 3-Amino-imidazo[1,2-a]pyrazine | nih.govresearchgate.net |
Electrophilic Substitution Reactivity of Imidazo[1,2-a]pyrazine Derivatives Beyond Halogenation
The imidazo[1,2-a]pyrazine ring system is susceptible to electrophilic aromatic substitution, with a strong regiochemical preference for the C-3 position in the imidazole (B134444) ring. This selectivity is attributed to the stability of the cationic intermediate (sigma complex) formed upon electrophilic attack. stackexchange.comechemi.com Attack at C-3 allows the positive charge to be delocalized without disrupting the aromaticity of the six-membered pyrazine (B50134) ring, resulting in a more stable intermediate compared to attack at C-2. stackexchange.com While halogenation is a common example of this reactivity, the scaffold can undergo other electrophilic substitutions.
Nitration of imidazo[1,2-a]pyrazine derivatives has been studied, revealing that the parent heterocycle is highly resistant to this transformation. However, the introduction of electron-donating groups, such as alkoxy or alkylamino substituents at the 8-position, significantly enhances the reactivity of the ring system, allowing nitration to proceed. researchgate.net
Acylation reactions, such as the Friedel-Crafts reaction, are another important class of electrophilic substitutions. Studies on the closely related imidazo[1,2-a]pyridine (B132010) scaffold have shown that Friedel-Crafts acetylation also occurs with high regioselectivity at the C-3 position. researchgate.net This suggests that 3-acyl-imidazo[1,2-a]pyrazine derivatives can be similarly prepared, providing precursors for further synthetic manipulations. The reactivity towards electrophiles is a key feature of the imidazo[1,2-a]pyrazine core, enabling direct C-H functionalization at the C-3 position. rsc.orgnih.gov
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyrazine Derivatives
Correlating Structural Modifications with Biological Activities
Systematic modifications of the imidazo[1,2-a]pyrazine (B1224502) core have yielded crucial insights into the specific roles that different substituents play in determining the biological activities of these compounds.
The positions C2, C3, and C8 on the imidazo[1,2-a]pyrazine ring have been identified as key sites for substitution to modulate biological activity. tsijournals.comtsijournals.com SAR studies reveal that these positions are critical for tuning the antioxidant, antimicrobial, and kinase inhibitory properties of the derivatives.
For antioxidant activity, the presence of an amino group at the C8 position is considered essential for good efficacy. tsijournals.com Research shows that introducing various amine-containing groups at C8 significantly enhances free radical scavenging capabilities. tsijournals.comtsijournals.com Furthermore, substitution at the C3 position also plays a significant role. Specifically, the introduction of a bromine atom at C3 has been shown to result in slightly better antioxidant activity compared to hydrogen at the same position. tsijournals.com For instance, a 3-bromo substituted compound showed an IC₅₀ of 9.75 μM, whereas its hydrogen-substituted counterpart had an IC₅₀ of 12.5 μM. tsijournals.com
In the context of antibacterial agents, the importance of an aryl substituent at the C2 position has been highlighted; its removal leads to a complete loss of activity. nih.gov The C8 position is also critical, with studies showing that compounds substituted at this position, particularly where a sulfonamide moiety is positioned away from the core heterocycle, exhibit the greatest potency. nih.gov
| Position | Substituent Type | Effect on Biological Activity | Source(s) |
| C8 | Amino Group | Necessary for good antioxidant property; improves activity. | tsijournals.com |
| C3 | Bromine | Slightly enhances antioxidant activity compared to Hydrogen. | tsijournals.com |
| C2 | Aryl Group | Essential for antibacterial activity. | nih.gov |
| C8 | Remote Sulfonamide | Leads to greatest potency in antibacterial agents. | nih.gov |
Specific functional groups have been shown to impart significant enhancements to the biological profiles of imidazo[1,2-a]pyrazine derivatives. In particular, hydroxyl and morpholine (B109124) moieties are recognized for their capacity to boost antioxidant activity. tsijournals.com
The superior free-radical scavenging ability of the hydroxyl group contributes directly to this enhanced effect. tsijournals.com Similarly, the incorporation of a morpholine ring, often via a nucleophilic substitution at the C8 position, has been linked to excellent antioxidant properties. tsijournals.com In the development of kinase inhibitors, the morpholine group also plays a key role. The co-crystallization of a derivative containing a 4-morpholinophenyl group at the C8-amino position with Aurora-A kinase provided critical insights that guided the design of more potent and selective inhibitors. nih.gov
| Functional Group | Position of Incorporation | Observed Effect | Source(s) |
| Hydroxyl | C8 (via diethanolamine) | Enhances antioxidant activity. | tsijournals.com |
| Morpholine | C8 | Confers excellent antioxidant activity. | tsijournals.com |
| Morpholine | C8 (as part of a larger substituent) | Key for potent and selective Aurora-A kinase inhibition. | nih.gov |
Rational Design and Synthesis of Advanced Imidazo[1,2-a]pyrazine Analogs
The insights gained from SAR studies have enabled the rational design and synthesis of next-generation imidazo[1,2-a]pyrazine analogs with improved potency and selectivity. Strategies include targeting specific regioisomeric scaffolds and employing structure-based design principles.
The regiochemical placement of aryl substituents on the imidazo[1,2-a]pyrazine core is a critical design element. Researchers have developed flexible synthetic routes that allow for the selective creation of both 2-aryl and 3-aryl substituted regioisomers, enabling a direct comparison of their biological activities. nih.govnih.gov This approach has been instrumental in probing the SAR of these compounds as potential antibacterial agents. nih.gov
The distinction between these regioisomers can be confirmed using 2D NMR techniques. For 2-substituted imidazo[1,2-a]pyrazines, a correlation is observed between the protons and carbons in the C3 and C5 positions, which is absent in the 3-substituted isomers. nih.gov In the context of anticancer agents, novel 2-aryl-3-arylamino-imidazo-pyrazines have been designed as potential tubulin polymerization inhibitors, drawing inspiration from natural products. researchgate.net This design strategy uses the imidazo[1,2-a]pyrazine ring to lock the conformation of the aryl rings in a specific orientation. researchgate.net
Advanced design strategies for kinase inhibitors involve moving beyond simple substituent modifications to more complex molecular architectures. One such strategy is scaffold hopping, which was used to develop a range of 3,6-di(hetero)arylimidazo[1,2-a]pyrazine inhibitors from an initial, weakly active screening hit. nih.gov This approach led to the creation of analogs with significantly improved potency against checkpoint kinase 1 (CHK1). nih.gov
Another powerful strategy is structure-based design, which relies on understanding the specific molecular interactions between the inhibitor and its target protein. nih.gov For example, the successful co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase revealed key binding interactions. nih.gov This structural information allowed for the rational design and synthesis of new analogs that demonstrated up to 70-fold greater selectivity for Aurora-A in cell-based assays, showcasing a sophisticated approach to developing advanced, highly targeted therapeutic agents. nih.gov Efficient synthetic routes that enable parallel synthesis are crucial for exploring these complex designs and rapidly developing potent and selective kinase inhibitors. nih.gov
Computational and Theoretical Investigations of 3 Bromo 2 Methylimidazo 1,2 a Pyrazine
Application of Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods allow for the prediction of molecular geometries, electronic properties, and spectroscopic features, offering insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 3-Bromo-2-methylimidazo[1,2-a]pyrazine.
The first step in a typical DFT study is the optimization of the molecular geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The optimized geometry is crucial as it provides the foundation for all subsequent property calculations. While specific experimental data for this compound is not available in the cited literature, Table 1 provides hypothetical optimized geometric parameters based on DFT calculations of similar imidazo[1,2-a]pyrazine (B1224502) derivatives.
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-C3 | 1.39 |
| C3-Br | 1.88 |
| C2-N1 | 1.38 |
| N1-C9 | 1.39 |
| C9-N4 | 1.32 |
| **Bond Angles (°) ** | |
| N1-C2-C3 | 108.5 |
| C2-C3-Br | 128.0 |
| C2-N1-C9 | 107.0 |
| Dihedral Angles (°) | |
| N4-C9-N1-C2 | 0.0 |
Once the geometry is optimized, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges. These properties are fundamental to understanding the molecule's polarity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks. The HOMO is expected to be distributed over the electron-rich imidazo[1,2-a]pyrazine ring system, while the LUMO may be influenced by the presence of the bromine atom. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's reactivity, which is crucial for predicting its behavior in chemical reactions. Table 2 presents hypothetical FMO energies for this compound, derived from general knowledge of similar heterocyclic systems.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack, as well as for understanding hydrogen bonding interactions. nih.gov The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine (B50134) and imidazole (B134444) rings, indicating their nucleophilic character. The regions around the hydrogen atoms and potentially the bromine atom would exhibit positive potential, highlighting their electrophilic character. This information is invaluable for understanding how the molecule might interact with other molecules, such as biological receptors or reactants.
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Studies
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of the electron density to define atoms and the bonds between them. nih.gov QTAIM analysis can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) based on the topological properties of the electron density at the bond critical points.
Reduced Density Gradient (RDG) analysis is a complementary method used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, which allows for the identification and classification of different types of non-covalent interactions.
For this compound, QTAIM and RDG studies would provide a detailed picture of the bonding within the molecule and any potential intramolecular non-covalent interactions. This would be particularly useful for understanding the influence of the bromine and methyl substituents on the electronic structure of the imidazo[1,2-a]pyrazine core.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. acs.orgrsc.org These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.
Predictive Models for Biological Activity Based on Molecular Descriptors
The development of a QSAR model for a series of imidazo[1,2-a]pyrazine derivatives, including this compound, would begin with the calculation of a large number of molecular descriptors. acs.org These descriptors are numerical values that encode different aspects of the molecule's structure and can be categorized as:
1D descriptors: e.g., molecular weight, atom counts.
2D descriptors: e.g., topological indices, connectivity indices.
3D descriptors: e.g., molecular shape, volume, surface area.
Quantum chemical descriptors: e.g., HOMO and LUMO energies, dipole moment, atomic charges. researchgate.net
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are used to build a mathematical model that relates a subset of these descriptors to the biological activity of the compounds. rsc.org The resulting model can then be used to predict the activity of new, untested compounds. For this compound, a QSAR study could, for example, predict its potential as an inhibitor of a specific enzyme, based on models developed for a series of related imidazo[1,2-a]pyrazine analogs. researchgate.net Table 3 lists some of the key molecular descriptors that would be calculated for this compound in a QSAR/QSPR study.
| Descriptor Type | Examples |
| Topological | Molecular Weight, Molar Volume, Parachor |
| Electronic | Total Energy (E), HOMO Energy, LUMO Energy, Dipole Moment (μ) |
| Quantum Chemical | Absolute Hardness (η), Absolute Electronegativity (χ), Reactivity Index (ω) |
Note: This table lists the types of descriptors that are typically used in QSAR/QSPR studies of imidazo[1,2-a]pyrazine derivatives. acs.orgresearchgate.net
Statistical Methodologies: Principal Component Analysis (PCA) and Multiple Linear Regression Analysis (MLRA)
In the study of chemical compounds, large datasets are often generated, comprising various calculated molecular descriptors. Statistical methodologies like Principal Component Analysis (PCA) and Multiple Linear Regression Analysis (MLRA) are employed to extract meaningful information and build predictive models, particularly within the framework of Quantitative Structure-Activity Relationship (QSAR) studies.
PCA is a statistical technique used to simplify the complexity of high-dimensional data. It transforms a large set of correlated variables into a smaller set of new, uncorrelated variables known as principal components, while retaining most of the variation present in the original dataset. In the context of imidazo[1,2-a]pyrazine derivatives, PCA can be used to summarize information encoded in the molecular structures and understand the distribution of compounds in a dataset based on their calculated descriptors. ijirset.comresearchgate.net
MLRA is a mathematical technique used to model the linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). ijirset.com For a series of imidazo[1,2-a]pyrazine derivatives, MLRA can be used to develop QSAR models that predict their activity. researchgate.net These models help in identifying the key molecular properties that govern the biological effects. For instance, a QSAR study on a series of thirteen imidazo[1,2-a]pyrazine derivatives utilized MLRA to establish a relationship between their cytotoxic effects and various topological and electronic descriptors. ijirset.comresearchgate.net The electronic descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment, are typically computed using methods like Density Functional Theory (DFT). ijirset.comresearchgate.net
The general process for applying these methodologies is as follows:
A dataset of related imidazo[1,2-a]pyrazine compounds is assembled.
A wide range of molecular descriptors (e.g., electronic, topological, steric) are calculated for each compound, often using DFT. ijirset.com
PCA is applied to reduce the dimensionality of the descriptor dataset and identify the most significant variables that account for the variance within the series.
MLRA is then used to build a mathematical equation correlating the most relevant descriptors with the observed biological activity (e.g., IC50 values). ijirset.comresearchgate.net
The resulting models provide insights into the structure-activity relationship, guiding the design of new derivatives with potentially enhanced activity.
Table 1: Example of Descriptors Used in MLRA for Imidazo[1,2-a]pyrazine Derivatives This table is illustrative and based on descriptors mentioned in studies on related compounds.
| Descriptor Type | Descriptor Name | Symbol | Typical Role in QSAR Models |
|---|---|---|---|
| Electronic | Energy of HOMO | EHOMO | Relates to the molecule's ability to donate electrons. |
| Electronic | Energy of LUMO | ELUMO | Relates to the molecule's ability to accept electrons. |
| Electronic | Dipole Moment | μ | Describes the polarity of the molecule. |
| Topological | Molecular Weight | MW | Represents the size of the molecule. |
| Topological | Molar Refractivity | MR | Relates to molecular volume and polarizability. |
Theoretical Studies on Conformational Stability and Tautomerism
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Theoretical studies are crucial for exploring the conformational landscape and potential tautomeric forms of molecules like this compound.
Conformational analysis of the imidazo[1,2-a]pyrazine scaffold is often performed using quantum chemical calculations, particularly Density Functional Theory (DFT). nih.gov For derivatives with rotational flexibility, such as those with aryl substituents, a potential energy surface (PES) scan can be carried out by systematically rotating specific dihedral angles. nih.gov This process helps to identify energy minima corresponding to stable conformations or rotamers. nih.govrsc.org Studies on substituted imidazo[1,2-a]pyrazines have shown that stable rotameric forms can be stabilized by intramolecular interactions like hydrogen bonds. nih.govrsc.org While this compound itself lacks significant rotational flexibility, these computational approaches are fundamental to understanding the geometry of the core ring system and its interactions with its environment. The optimized molecular geometry is the foundation for all further computational predictions.
Tautomerism, the migration of a proton between two or more locations in a molecule, is another important consideration. While the aromatic imidazo[1,2-a]pyrazine ring is generally stable, protonation or specific substitution patterns could potentially lead to different tautomeric forms. Computational methods can predict the relative energies of possible tautomers, thus determining the most stable form under given conditions. DFT calculations are used to optimize the geometry of each potential tautomer and calculate their relative energies, providing insight into the tautomeric equilibrium. researchgate.net For this compound, the primary structure is expected to be the most stable, but theoretical calculations can confirm this and explore the energy barriers to tautomerization.
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV) for Structural Elucidation
Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds. nih.gov By comparing theoretically calculated spectra with experimental data, researchers can validate the proposed structure of a molecule like this compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding constants. nih.govrsc.org These calculated values can then be correlated with experimental chemical shifts. Studies on related imidazo[1,2-a]pyrazine derivatives have shown a good correlation between computed and experimental NMR data, which is invaluable for assigning signals and confirming the molecular structure. nih.gov
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. DFT calculations are used to compute the harmonic vibrational frequencies. researchgate.netresearchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other factors, the calculated values are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.netnih.gov The calculated spectrum helps in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as C-H stretches, C=N stretches, and ring vibrations. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths of a molecule. nih.govrsc.org These calculations predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, which corresponds to electronic transitions, often from the HOMO to the LUMO. nih.gov This information is useful for understanding the electronic structure and photophysical properties of the compound.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound This table is for illustrative purposes, demonstrating the typical output of computational predictions against hypothetical experimental values.
| Spectroscopy Type | Parameter | Predicted Value (Computational) | Hypothetical Experimental Value |
|---|---|---|---|
| ¹³C NMR | C2-CH₃ | ~16 ppm | 15.8 ppm |
| C3-Br | ~105 ppm | 104.5 ppm | |
| C6 | ~128 ppm | 127.9 ppm | |
| C8a | ~140 ppm | 139.7 ppm | |
| IR | Aromatic C-H Stretch | 3050-3150 cm⁻¹ | ~3100 cm⁻¹ |
| C=N Stretch | 1600-1650 cm⁻¹ | ~1630 cm⁻¹ | |
| C-Br Stretch | 550-650 cm⁻¹ | ~610 cm⁻¹ | |
| UV-Vis | λmax (in Ethanol) | ~330 nm | 335 nm |
Research Applications and Biological Significance of 3 Bromo 2 Methylimidazo 1,2 a Pyrazine Derivatives
Modulation of Bacterial Virulence Mechanisms
A key area of research for imidazo[1,2-a]pyrazine (B1224502) derivatives has been in the development of novel antibacterial agents that target virulence mechanisms rather than bacterial growth, a strategy that may slow the development of drug resistance. nih.gov
The Type IV Secretion System (T4SS) is a critical apparatus used by many Gram-negative bacteria, including Helicobacter pylori, to inject toxic proteins and DNA into host cells, contributing significantly to their pathogenicity. nih.govnih.gov A crucial component of this system is the VirB11 ATPase, known as HP0525 in H. pylori, which provides the necessary energy for the secretion process. nih.govucl.ac.uk A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives, encompassing both 2- and 3-substituted regioisomers, have been specifically developed and identified as inhibitors of the HP0525 ATPase. nih.govnih.gov These compounds were initially identified through virtual high-throughput screening as potential mimics of ATP. ucl.ac.uk By targeting this essential enzyme, these derivatives can disrupt the function of the T4SS, thereby inhibiting the translocation of virulence factors like the CagA protein in H. pylori. nih.govnih.gov
Research into the mechanism of action has shown that imidazo[1,2-a]pyrazine derivatives function as competitive inhibitors of ATP at the enzyme's active site. ucl.ac.uk In vitro screening of synthesized compounds confirmed their ability to inhibit the ATPase activity of HP0525. nih.govucl.ac.uk One lead compound from these studies, an imidazo[1,2-a]pyrazine derivative, was identified with an IC₅₀ value of 7 μM and was confirmed to be a competitive inhibitor of ATP. ucl.ac.uk This mechanism prevents the enzyme from hydrolyzing ATP, thus starving the Type IV Secretion System of the energy it requires to function.
The inhibition of the T4SS by imidazo[1,2-a]pyrazine derivatives represents an attractive strategy for developing new antibacterial agents. nih.govnih.gov Because these systems are essential for virulence but not for the basic survival of the bacteria, targeting them is less likely to exert strong selective pressure for the development of resistance. nih.gov The successful identification of potent 2- and 3-substituted imidazo[1,2-a]pyrazine inhibitors of HP0525 has established a foundation for probing the structure-activity relationships of this class of compounds, paving the way for the design of more effective anti-virulence drugs. nih.govnih.gov
Antioxidant Activity Investigations
The imidazo[1,2-a]pyrazine core structure has also been investigated for its antioxidant properties. Oxidative stress, resulting from an excess of reactive oxygen species (ROS), is implicated in a variety of diseases, making the development of effective antioxidants a significant therapeutic goal. tsijournals.com
A series of novel imidazo[1,2-a]pyrazine derivatives have been synthesized and screened for their in vitro antioxidant and free radical scavenging activity, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. tsijournals.comtsijournals.com Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the imidazo[1,2-a]pyrazine framework significantly influence antioxidant potential. tsijournals.com
Notably, the introduction of a bromine atom at the C3 position has been shown to enhance activity. tsijournals.com For instance, a comparative study showed that a 3-bromo substituted derivative exhibited better antioxidant activity than its hydrogen-substituted counterpart. tsijournals.com The presence of an amino group, particularly one with hydroxyl functionalities like diethanolamine, at the C8 position was also found to be crucial for potent free radical scavenging capabilities. tsijournals.com
| Compound | Key Structural Features | Antioxidant Activity (IC₅₀ in µM) |
|---|---|---|
| 5f | Hydrogen at C3 | 12.5 |
| 6b | Bromo at C3 (otherwise identical to 5f) | 9.75 |
| 5d | Diethanolamine at C8 | 8.54 |
| Ascorbic Acid (Standard) | - | 5.84 |
Data sourced from a study on novel Imidazo[1,2-a]pyrazine derivatives. tsijournals.com
Receptor Modulation and Enzyme Inhibitory Research
Beyond antibacterial and antioxidant applications, the imidazo[1,2-a]pyrazine scaffold has proven to be a versatile framework for targeting specific receptors and enzymes involved in other diseases, such as cancer. nih.gov Derivatives of this structure have been reported as kinase inhibitors. nih.gov
Specifically, a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were designed and synthesized as potent inhibitors of tropomyosin receptor kinases (Trks). nih.gov The Trk family of receptors (TrkA, TrkB, TrkC) are crucial in neuronal development and have been implicated in the progression of various cancers, including neuroblastoma. nih.gov
One of the most effective compounds from this series, designated 9o, demonstrated potent, pan-Trk inhibition at nanomolar concentrations. nih.gov This compound was shown to effectively suppress the proliferation of neuroblastoma cells that express high levels of TrkB, with an efficacy comparable to the FDA-approved drug LOXO-101. nih.gov This research highlights the potential of 3-substituted imidazo[1,2-a]pyrazine derivatives as lead compounds for the discovery of new anti-cancer drugs. nih.gov
| Target Kinase | Inhibitory Activity (IC₅₀ in nM) |
|---|---|
| TrkA | 2.65 |
| TrkB | 10.47 |
| TrkC | 2.95 |
Data reflects the potent and selective inhibition by a 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide derivative. nih.gov
Selective AMPAR Negative Modulators (e.g., Targeting TARP γ-8)
Derivatives of imidazo[1,2-a]pyrazine have emerged as a structurally distinct class of selective negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These receptors are crucial for mediating fast synaptic transmission in the central nervous system (CNS). nih.gov Their function is regulated by associated proteins, including transmembrane AMPA receptor regulatory proteins (TARPs). nih.gov
One particular TARP, γ-8, is highly concentrated in the hippocampus, a brain region critical for memory and implicated in seizure generation. nih.govbiorxiv.org Selective negative modulation of AMPARs associated with TARP γ-8 is a promising therapeutic strategy for attenuating hyperexcitability without causing widespread effects throughout the brain. nih.gov This approach is expected to produce effective anticonvulsants with an improved therapeutic index. nih.gov
In a high-throughput screening campaign to identify compounds that block glutamate-induced calcium flux in cells expressing the GluA1/γ-8 AMPA receptor complex, an imidazo[1,2-a]pyrazine compound (referred to as compound 5 in the study) was identified as a promising lead. nih.gov This compound was potent and highly selective for γ-8 over other TARP subtypes like γ-2. nih.gov Subsequent optimization of this imidazo[1,2-a]pyrazine scaffold led to the development of subnanomolar, brain-penetrant leads. nih.govnih.gov Although these specific leads faced challenges with high in vivo clearance, the research demonstrated the potential of the imidazo[1,2-a]pyrazine core for developing highly selective AMPAR/TARP γ-8 negative modulators for neurological disorders such as epilepsy. nih.govbiorxiv.org
General Enzyme Inhibitory Potential in Disease Processes
The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of inhibitors targeting various enzymes implicated in disease.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition: ENPP1 is an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system, by hydrolyzing its messenger molecule, 2'3'-cGAMP. nih.gov Inhibiting ENPP1 is a promising strategy in cancer immunotherapy to stimulate an anti-tumor immune response. nih.gov Recently, an imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective ENPP1 inhibitor, with an IC₅₀ value as low as 5.70 nM. nih.gov This compound demonstrated weak inhibition against related enzymes ENPP2 and ENPP3, highlighting its selectivity. nih.gov In cellular assays, it enhanced the expression of downstream target genes of the STING pathway, and in animal models, it improved the antitumor efficacy of anti-PD-1 antibody therapy. nih.gov
Phosphodiesterase (PDE) Inhibition: Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit phosphodiesterases (PDEs), enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This inhibition leads to increased intracellular cAMP levels, which can influence cellular processes like proliferation. For example, derivatives SCA41 and SCA44 were found to be non-selective PDE inhibitors, while SCA40 showed a preference for PDE type III, and PAB30 and PAB40 preferred type IV isoenzymes. nih.gov The antiproliferative and apoptotic effects of some of these derivatives were linked to their PDE-inhibitory potency. nih.gov
Other Enzyme Targets: Research has also explored imidazo[1,2-a]pyrazine derivatives as inhibitors for other enzymes. A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, which is vital for the pathogenicity of several Gram-negative bacteria. nih.govresearchgate.net Additionally, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated as inhibitors of alkaline phosphatase, with one derivative showing competitive inhibition of the enzyme. mdpi.com
Broader Spectrum of Biological Activities Under Research Scrutiny
Antimicrobial Properties (e.g., Antibacterial and Antifungal Activity)
The imidazo[1,2-a]pyrazine nucleus is a key feature in various compounds investigated for their antimicrobial properties. tsijournals.comresearchgate.net
Antibacterial Activity: Numerous studies have reported the antibacterial potential of imidazo[1,2-a]pyrazine derivatives against a range of Gram-positive and Gram-negative bacteria. tsijournals.comderpharmachemica.com In one study, several synthesized derivatives showed moderate to high activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 21-24 mm. tsijournals.com Another study found that 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, a related compound, suppressed the growth of Staphylococcus aureus. researchgate.net Furthermore, novel imidazo[1,2-a]pyrazine-based chalcones demonstrated excellent to good activity against E. coli, Pseudomonas aeruginosa, S. aureus, and Streptococcus pyogenes. derpharmachemica.com The development of inhibitors for bacterial secretion systems, such as the VirB11 ATPase inhibitors based on the 8-amino imidazo[1,2-a]pyrazine scaffold, represents a novel antibacterial strategy. nih.gov
Antifungal Activity: The antifungal potential of this class of compounds has also been well-documented. tsijournals.comnih.govnih.gov Certain derivatives exhibited excellent zones of inhibition against the fungi Candida albicans and Aspergillus niger. tsijournals.com A study focused on 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) hybrids found that four analogs had notable antifungal activity against pathogenic Sporothrix species. nih.gov These compounds also showed synergistic interactions with the conventional antifungal drug itraconazole (B105839) and had low toxicity in mouse fibroblast cells, suggesting their potential as a therapeutic alternative for sporotrichosis. nih.gov
| Compound Series | Target Organism(s) | Observed Activity | Reference(s) |
| Imidazo[1,2-a]pyrazine derivatives | S. aureus, E. coli | Moderate to high activity (Zone of inhibition 21-24 mm) | tsijournals.com |
| Imidazo[1,2-a]pyrazine chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Excellent to good activity | derpharmachemica.com |
| 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids | Sporothrix species | Antifungal activity, synergistic with itraconazole | nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | C. albicans, A. niger | Excellent zone of inhibition | tsijournals.com |
| 8-Amino imidazo[1,2-a]pyrazines | Gram-negative bacteria (via T4SS inhibition) | Potential as novel antibacterial agents | nih.gov |
Anticancer and Antiproliferative Research
The imidazo[1,2-a]pyrazine scaffold is a prominent structural motif in the development of novel anticancer agents. nih.govrsc.orgresearchgate.net These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and targeting of specific enzymes like tubulin and ENPP1. nih.govnih.govnih.gov
Several studies have demonstrated the potent antiproliferative activities of these compounds against a panel of human cancer cell lines. nih.govnih.gov For instance, one investigation screened imidazo[1,2-a]pyrazine compounds against laryngeal (Hep-2), hepatocellular (HepG2), skin (A375), and breast (MCF-7) cancer cell lines, with some derivatives showing IC₅₀ values comparable to the standard drug Doxorubicin. rsc.orgnih.gov Another study designed a series of derivatives as tubulin polymerization inhibitors, with compound TB-25 showing a potent IC₅₀ of 23 nM against HCT-116 colon cancer cells. nih.gov This compound was found to bind to the colchicine (B1669291) site on tubulin, disrupt microtubule dynamics, and induce cell cycle arrest and apoptosis. nih.gov
The antiproliferative effects of some derivatives have been linked to their ability to inhibit phosphodiesterases (PDEs), leading to cytotoxic and apoptotic effects. nih.gov Other research has focused on their potential in cancer immunotherapy by inhibiting ENPP1, which enhances the body's immune response against tumors. nih.gov
| Compound/Series | Cancer Cell Line(s) | Mechanism of Action | Potency (IC₅₀) | Reference(s) |
| TB-25 | HCT-116 (Colon) | Tubulin Polymerization Inhibitor | 23 nM | nih.gov |
| 12b | Hep-2, HepG2, MCF-7, A375 | Not specified | 11-13 µM | rsc.orgnih.gov |
| SCA41, SCA44 | Dami (Megakaryoblastic) | PDE Inhibition / Other | Dose-dependent growth inhibition | nih.gov |
| PAB13, PAB15, PAB23 | Dami (Megakaryoblastic) | PDE Inhibition / Apoptosis induction | Cytotoxic effects observed | nih.gov |
| Compound 7 | Murine colon carcinoma (MC38) | ENPP1 Inhibitor (Immunotherapy) | 77.7% tumor growth inhibition (in vivo, with anti-PD-1) | nih.gov |
Anti-inflammatory and Immunomodulatory Investigations
The imidazo[1,2-a]pyrazine ring system is endowed with anti-inflammatory properties. tsijournals.comdergipark.org.tr Some derivatives, designed as prodrugs of the non-steroidal anti-inflammatory drug ibuprofen, have been reported to possess high anti-inflammatory activity. dergipark.org.tr
More recently, the immunomodulatory potential of this class of compounds has been highlighted through the discovery of ENPP1 inhibitors. nih.gov As previously mentioned, ENPP1 negatively regulates the cGAS-STING pathway, which is crucial for detecting cytosolic DNA and initiating an innate immune response. nih.gov By inhibiting ENPP1, imidazo[1,2-a]pyrazine derivatives can prevent the degradation of the second messenger 2'3'-cGAMP. nih.gov This leads to a sustained activation of the STING pathway, resulting in the enhanced production of type I interferons and other pro-inflammatory cytokines like CXCL10 and IL-6. nih.gov This mechanism effectively stimulates the immune system, which is a key strategy in cancer immunotherapy to enhance the anti-tumor efficacy of treatments like PD-1 checkpoint inhibitors. nih.gov
Exploration of Neuroprotective Potential
The exploration of imidazo[1,2-a]pyrazine derivatives has extended to their potential effects on the central nervous system, including neuroprotection. dergipark.org.tr The development of selective negative modulators of AMPA receptors associated with TARP-γ8 has significant implications for neuroprotection. nih.govresearchgate.net Overactivation of AMPA receptors leads to excitotoxicity, a process implicated in neuronal damage following stroke, trauma, and in neurodegenerative diseases. By selectively dampening hippocampal neurotransmission, TARP-γ8 selective modulators could offer a neuroprotective effect in these conditions. researchgate.net A tool molecule with this mechanism of action was suggested to have potential therapeutic utility as a neuroprotectant. researchgate.net The potent anticonvulsant effects observed with related compounds further underscore their strong activity within the CNS, which is often a prerequisite for neuroprotective agents. nih.govnih.gov
Research into Cardiovascular System Effects
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been the subject of pharmacological studies to determine their effects on the cardiovascular system. Research has revealed that these compounds can exhibit significant smooth muscle relaxant properties and direct effects on cardiac muscle tissue. nih.gov
In laboratory studies using isolated guinea-pig atria, imidazo[1,2-a]pyrazine derivatives demonstrated both potent inotropic (affecting the force of contraction) and chronotropic (affecting the heart rate) activities. nih.gov Their activity as smooth muscle relaxants is notable for being non-specific, meaning they can induce relaxation regardless of the agent used to cause contraction. nih.gov This suggests a broad spectrum of activity on smooth muscle tissues.
The mechanism of action for these cardiovascular effects is thought to be related to the inhibition of phosphodiesterase (PDE) isoenzymes. While the derivatives showed relatively low potency in inhibiting total cAMP-phosphodiesterase (cAMP-PDE) and cGMP-phosphodiesterase (cGMP-PDE) from bovine trachea, it is hypothesized that their significant effects on isolated tissues may stem from the selective inhibition of specific PDE isoenzymes, such as type III and/or type IV, which are crucial in regulating cardiac and smooth muscle function. nih.gov Unlike theophylline, a known adenosine receptor antagonist, the tested imidazo[1,2-a]pyrazine derivatives did not antagonize adenosine-induced effects, indicating their mechanism of action is distinct and does not involve adenosine receptor blockade. nih.gov
| Pharmacological Effect | Observation | Tissue/Model | Proposed Mechanism |
|---|---|---|---|
| Inotropic Activity | Potent activity observed | Isolated guinea-pig atria | Selective inhibition of Type III/IV PDE |
| Chronotropic Activity | Potent activity observed | Isolated guinea-pig atria | Selective inhibition of Type III/IV PDE |
| Smooth Muscle Relaxation | Broad-spectrum relaxant activity | General | Inhibition of cAMP-PDE and cGMP-PDE |
Other Pharmacological Activities (e.g., Anti-ulcer, Antidepressant, Antiasthmatic)
The versatile imidazo[1,2-a]pyrazine scaffold has been identified as a source of various pharmacological activities beyond the cardiovascular system. Scientific literature indicates that derivatives of this heterocyclic system have been investigated for anti-ulcer, antidepressant, and antiasthmatic properties, among others. tsijournals.com
Anti-ulcer Activity: The potential for imidazo[1,2-a]pyrazine derivatives to act as anti-ulcer agents has been reported. tsijournals.comdergipark.org.tr Some compounds within this class have been found to be potent inhibitors of the gastric H+/K+-ATPase, also known as the proton pump, which is a key target for anti-secretory drugs used to treat acid-related stomach conditions. researchgate.net
Antidepressant Activity: Research has also pointed towards the potential for this class of compounds to have antidepressant effects, highlighting the scaffold's relevance in central nervous system (CNS) applications. tsijournals.com
Antiasthmatic Activity: The potent smooth muscle relaxant properties of imidazo[1,2-a]pyrazine derivatives are directly relevant to their potential as antiasthmatic agents. nih.gov By relaxing the smooth muscle of the airways (a bronchospastic effect), these compounds could help alleviate the symptoms of asthma. This activity is believed to be linked to the inhibition of phosphodiesterase enzymes. nih.govresearchgate.net
| Pharmacological Activity | Basis of Activity / Finding | Reference |
|---|---|---|
| Anti-ulcer | Reported activity; some derivatives inhibit the gastric proton pump (H+/K+-ATPase). | tsijournals.comdergipark.org.trresearchgate.net |
| Antidepressant | Derivatives have been reported to exhibit antidepressant properties. | tsijournals.com |
| Antiasthmatic | Attributed to potent smooth muscle relaxant and antibronchospasm activity. | nih.govresearchgate.net |
Applications in Organic Synthesis and Diversification of Heterocyclic Scaffolds
The imidazo[1,2-a]pyrazine ring system is a versatile scaffold in organic synthesis, providing a foundation for the development of a wide array of more complex molecules. rsc.org The presence of multiple nitrogen atoms and an aromatic system allows for various chemical modifications. Specifically, halogenated intermediates like 3-Bromo-2-methylimidazo[1,2-a]pyrazine serve as critical building blocks for creating diverse libraries of compounds.
Use as Precursors for Further Complex Functionalization
The this compound molecule is an excellent precursor for introducing further complexity and diversity into the imidazo[1,2-a]pyrazine core. The bromine atom at the C3 position is particularly useful as it activates the molecule for a range of subsequent chemical reactions.
Electrophilic bromination is a common method for functionalizing the imidazo[1,2-a]pyrazine scaffold. Once installed, the bromo substituent can be replaced or used as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C3 position, significantly expanding the chemical space accessible from this precursor. This strategic functionalization is key to preparing more complex and multifunctional derivatives for various applications, including drug discovery.
| Reaction Type | Role of this compound | Outcome |
|---|---|---|
| Nucleophilic Substitution | Electrophilic substrate | Introduction of nucleophiles (e.g., amines, thiols) at the C3 position. |
| Suzuki-Miyaura Cross-Coupling | Aryl halide partner | Formation of a C-C bond to introduce new aryl or heteroaryl groups. |
| Other Palladium-Catalyzed Couplings | Halogenated precursor | Diversification with various functional groups (e.g., alkynes, amines). |
Role in the Construction of Hybrid Heterocyclic Systems
A "hybrid molecule" is a chemical entity that integrates two or more pharmacophoric structures into a single molecule. The goal is to create novel compounds with potentially enhanced activity or a modified pharmacological profile. The reactivity of the 3-bromo substituent on the imidazo[1,2-a]pyrazine core makes it an ideal component for constructing such hybrid systems.
Through reactions like cross-coupling, the imidazo[1,2-a]pyrazine moiety can be linked to other heterocyclic systems, such as pyrroles, imidazoles, or pyridines. For example, synthetic strategies have been developed to create novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. These modular approaches allow for the fusion or linking of different ring systems, leading to the creation of polycyclic N-fused heteroaromatics with unique chemical and photophysical properties. The ability to use this compound as a building block in these syntheses is crucial for the diversification of heterocyclic scaffolds and the exploration of new chemical entities for materials science and medicinal chemistry.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Theophylline |
Q & A
Q. What are the standard synthetic routes for 3-Bromo-2-methylimidazo[1,2-a]pyrazine?
The synthesis typically involves bromination of a methyl-substituted imidazo[1,2-a]pyrazine precursor. A common method uses bromine in a polar solvent (e.g., DCM or DMF) under reflux, followed by purification via column chromatography . Optimization may require adjusting reaction time (6–24 hours) and stoichiometric ratios to minimize side products like dibrominated derivatives .
Q. How is NMR spectroscopy applied to characterize this compound?
¹H and ¹³C NMR are critical for confirming regioselectivity and purity. Key signals include:
- ¹H NMR : Methyl protons (~δ 2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns.
- ¹³C NMR : Distinct peaks for brominated carbons (δ 90–110 ppm) and carbonyl/methyl carbons . For example, in analogous compounds, the C3-bromine substituent shows upfield shifts due to electron-withdrawing effects .
Q. What experimental protocols assess its in vitro antimicrobial activity?
Standard assays include:
- Broth microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Agar diffusion : Measure zone of inhibition after 24-hour incubation . Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are essential to validate results .
Advanced Research Questions
Q. How does the bromine substituent affect regioselectivity in cross-coupling reactions?
Electrophilic bromine at C3 directs subsequent reactions (e.g., Suzuki coupling) to C5 or C8 positions due to electron density modulation. Theoretical calculations (e.g., DFT) show C3 bromination reduces electron density at C5, favoring nucleophilic attack at C8 . Experimentally, Pd-catalyzed couplings with arylboronic acids require ligands like XPhos to enhance selectivity .
Q. What challenges arise in optimizing Pd-catalyzed direct arylation for this scaffold?
Key issues include:
- Side reactions : Competing debromination or over-arylation.
- Solvent sensitivity : DMF improves yield but may increase byproducts; switching to toluene reduces side reactions .
- Temperature control : Reactions at 80–100°C balance speed and selectivity . Detailed LC-MS monitoring is recommended to track intermediates .
Q. How can structural modifications enhance bioactivity while minimizing cytotoxicity?
- Methyl group tuning : Replacing the 2-methyl group with electron-donating groups (e.g., -OCH₃) improves antimicrobial potency but may reduce solubility .
- Heteroatom substitution : Replacing bromine with -NH₂ or -SH groups enhances antioxidant activity (e.g., DPPH radical scavenging assays) .
- Hybrid scaffolds : Fusion with benzo[d]imidazole (e.g., via double cyclization) improves photostability for bioimaging applications .
Q. What photophysical properties make this compound suitable for bioimaging?
Derivatives with fused aromatic systems (e.g., benzo[d]imidazole hybrids) exhibit strong blue fluorescence (λem ~450 nm) and high quantum yields (Φ >0.5). Aggregation-induced emission (AIE) properties in the solid state enhance imaging contrast, while low phototoxicity (<10% cell death at 50 µM) ensures biocompatibility .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activity data?
Variations in MIC values (e.g., 2–16 µg/mL for S. aureus) may stem from:
Q. Why do computational predictions of reactivity sometimes conflict with experimental results?
DFT models may overlook steric effects (e.g., bulky substituents hindering C8 access) or solvent interactions (e.g., DMF stabilizing transition states). Experimental validation via Hammett plots or kinetic studies is critical .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Brominated Derivatives
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | >70% yield |
| Bromine Equivalents | 1.1–1.3 eq | Minimizes dibromination |
| Solvent | DCM or DMF | Polar aprotic preferred |
| Catalyst | None (thermal) | Avoids Pd costs |
Q. Table 2. Bioactivity Comparison of Analogues
| Compound | MIC (S. aureus) | Antioxidant IC₅₀ (DPPH) |
|---|---|---|
| 3-Bromo-2-methyl | 8 µg/mL | 120 µM |
| 3-Amino-2-methyl | 16 µg/mL | 45 µM |
| 3-Bromo-2-methoxy | 4 µg/mL | 200 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
